molecular formula C13H15N3O5 B4939437 (3,5-Dinitrophenyl)-(2-methylpiperidin-1-yl)methanone CAS No. 5348-73-2

(3,5-Dinitrophenyl)-(2-methylpiperidin-1-yl)methanone

Cat. No.: B4939437
CAS No.: 5348-73-2
M. Wt: 293.27 g/mol
InChI Key: KRIQSHKNXJGDLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dinitrophenyl)-(2-methylpiperidin-1-yl)methanone is a dinitrobenzamide derivative characterized by a 3,5-dinitrophenyl group linked to a 2-methylpiperidine moiety via a ketone bridge. This compound is synthesized through nucleophilic acyl substitution, typically involving 3,5-dinitrobenzoyl chloride and 2-methylpiperidine under inert conditions .

Properties

IUPAC Name

(3,5-dinitrophenyl)-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-9-4-2-3-5-14(9)13(17)10-6-11(15(18)19)8-12(7-10)16(20)21/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIQSHKNXJGDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385727
Record name (3,5-dinitrophenyl)-(2-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5348-73-2
Record name (3,5-dinitrophenyl)-(2-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dinitrophenyl)-(2-methylpiperidin-1-yl)methanone typically involves the reaction of 3,5-dinitrobenzoyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dinitrophenyl)-(2-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and various other functionalized compounds .

Scientific Research Applications

(3,5-Dinitrophenyl)-(2-methylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dinitrophenyl)-(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, molecular properties, and reported bioactivities:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Properties/Activities Reference
(3,5-Dinitrophenyl)-(2-methylpiperidin-1-yl)methanone 2-Methylpiperidine ~294 (estimated) High lipophilicity (c log P ≈ 2.5*); potential antitubercular activity (inferred from analogs)
(3,5-Dinitrophenyl)-piperazin-1-yl-methanone (a2) Piperazine 294.27 Moderate solubility (log S ≈ -3.1); antitubercular (MIC: 12.5 μM)
(3,5-Dinitrophenyl)(4-methylpiperazin-1-yl)methanone 4-Methylpiperazine 294.27 Enhanced metabolic stability; antitubercular (MIC: 6.25 μM)
(3,5-Dinitrophenyl)(3-(4-hydroxy-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone (12) 4-Hydroxy-2-methylphenylpyrazolyl 371.09 Antichlamydial (MIC: 1.56 μM); low cytotoxicity to host cells
(3,5-Dinitrophenyl)[4-(diphenylmethyl)-1-piperazinyl]methanone 4-Diphenylmethylpiperazine 446.46 High molecular weight; potential CNS activity (inferred from lipophilicity)
(3,5-Dinitrophenyl)(1,2,4-triazol-1-yl)methanone (8f) 1,2,4-Triazole 312.25 Antifungal activity (comparable to fluconazole)

Notes:

  • Bioactivity : Piperazinyl derivatives (e.g., a2) show superior antitubercular activity due to improved hydrogen-bonding capacity with mycobacterial targets . Pyrazolyl derivatives (e.g., compound 12) exhibit potent antichlamydial activity, attributed to the electron-deficient dinitrophenyl group disrupting bacterial redox systems .

Pharmacological and Toxicological Profiles

  • Antimicrobial Activity : 1,2,4-Triazole analogs (e.g., 8f) show broad-spectrum antifungal activity (MIC: 2–8 μg/mL) .
  • Cytotoxicity : Pyrazolyl derivatives (e.g., compound 12) exhibit low cytotoxicity (IC₅₀ > 50 μM) in mammalian cells, making them promising for therapeutic use .
  • Solubility : Piperazinyl derivatives (log S ≈ -3.1) are more water-soluble than 2-methylpiperidine analogs (log S ≈ -4.5*), which may limit the latter’s bioavailability .

Biological Activity

(3,5-Dinitrophenyl)-(2-methylpiperidin-1-yl)methanone is a chemical compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dinitrophenyl group and a methylpiperidinyl group linked by a methanone bridge, giving it the molecular formula C13H15N3O5C_{13}H_{15}N_{3}O_{5}. The presence of multiple functional groups suggests a diverse range of biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with dinitrophenyl moieties have demonstrated effectiveness against a range of microbial pathogens.
  • Anti-inflammatory Properties : Similar structures have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases.
  • Anticancer Effects : The ability to inhibit tumor growth and induce apoptosis in cancer cells has been noted in related compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease processes, similar to other piperidine derivatives that target kinases and poly(ADP-ribose) polymerases (PARPs) .
  • Molecular Interactions : Binding studies using techniques like molecular docking reveal that the compound interacts with various biological macromolecules, influencing cellular pathways .
  • Oxidative Stress Modulation : The dinitro group may play a role in modulating oxidative stress responses within cells, contributing to its anticancer properties .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that related dinitrophenyl compounds exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .
  • Anti-cancer Activity : In vitro assays revealed that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231, showcasing its potential as an anticancer agent .
  • Inflammation Reduction : Animal models indicated that the compound could reduce inflammatory markers in conditions like arthritis, suggesting its therapeutic potential in managing chronic inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Chloro-3-nitrophenolChloro and nitro groups on phenolAntimicrobial
2-MethylpiperidinePiperidine ring with methyl substitutionAnalgesic
Dinitroaniline derivativesDinitro substitution on anilineAnticancer

Q & A

Q. What are the optimized synthetic routes for (3,5-dinitrophenyl)-(2-methylpiperidin-1-yl)methanone, and how can purity be ensured?

The compound is typically synthesized via nucleophilic acyl substitution. For example, reacting 3,5-dinitrobenzoyl chloride with 2-methylpiperidine in the presence of a base like Cs2_2CO3_3 under anhydrous conditions (e.g., dichloromethane, 0°C to room temperature). Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product . Purity validation requires complementary techniques:

  • HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity.
  • Mass spectrometry (HRMS) to verify molecular ion peaks and rule out side products.

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., dinitrophenyl aromatic protons at δ 8.5–9.0 ppm) and confirm piperidine ring conformation .
  • IR : Stretching frequencies for carbonyl (C=O, ~1650–1700 cm1^{-1}) and nitro groups (asymmetric NO2_2, ~1520 cm1^{-1}) validate functional groups .
  • Computational modeling : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts electronic properties (e.g., charge distribution on nitro groups) and aligns with experimental data .

Q. How can researchers design experiments to study the compound’s stability under varying conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) at 10°C/min under nitrogen identifies decomposition temperatures.
  • Hydrolytic stability : Incubate in buffered solutions (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Photostability : Expose to UV light (254 nm) and analyze changes in UV-Vis spectra to assess nitro group sensitivity .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound?

The dinitrophenyl group’s strong electron-withdrawing effects can lead to twinned crystals or disordered piperidine conformers , complicating refinement. Strategies include:

  • Low-temperature data collection (e.g., 100 K) to minimize thermal motion.
  • SHELXL refinement with restraints for anisotropic displacement parameters (ADPs) of nitro groups .
  • OLEX2 integration for real-space validation of hydrogen bonding networks (e.g., C=O⋯H–N interactions) .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., dipole moments, reactivity)?

  • Dipole moments : Compare DFT-calculated dipole moments with experimental values derived from dielectric constant measurements. Discrepancies may arise from solvent effects or crystal packing forces .
  • Reactivity mismatches : If nitro group reduction (e.g., catalytic hydrogenation) yields unexpected products, perform Hammett analysis to assess substituent effects or use in situ FTIR to detect intermediate species .

Q. What methodologies are used to analyze the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

  • Kinetic studies : Monitor reactions with nucleophiles (e.g., amines) via stopped-flow UV-Vis spectroscopy to determine rate constants.
  • Electrophilic aromatic substitution : Use 15^{15}N-labeled nitric acid to track nitro group positioning and regioselectivity .
  • Competition experiments : Compare reactivity with analogous compounds (e.g., replacing 2-methylpiperidine with morpholine) to isolate steric/electronic contributions .

Q. How can researchers evaluate the compound’s potential as a pharmacophore or enzyme inhibitor?

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes). Focus on hydrogen bonding between the carbonyl group and active-site residues .
  • In vitro assays : Test inhibition of enzymes like acetylcholinesterase at varying concentrations (1–100 µM) with Ellman’s method. Validate results with molecular dynamics simulations to assess binding stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.